Cas no 2357081-64-0 (1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid)

1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-28293768
- 2357081-64-0
- 1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid
- 1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid
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- インチ: 1S/C18H25NO4/c1-17(2,3)9-14-10-18(11-14,15(20)21)19-16(22)23-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,22)(H,20,21)
- InChIKey: HPKRNMFJBDSXTA-UHFFFAOYSA-N
- ほほえんだ: OC(C1(CC(CC(C)(C)C)C1)NC(=O)OCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 319.17835828g/mol
- どういたいしつりょう: 319.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 429
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 75.6Ų
1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28293768-0.05g |
1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid |
2357081-64-0 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
Enamine | EN300-28293768-1.0g |
1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid |
2357081-64-0 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-28293768-0.1g |
1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid |
2357081-64-0 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
Enamine | EN300-28293768-1g |
1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid |
2357081-64-0 | 1g |
$842.0 | 2023-09-08 | ||
Enamine | EN300-28293768-0.25g |
1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid |
2357081-64-0 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
Enamine | EN300-28293768-0.5g |
1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid |
2357081-64-0 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
Enamine | EN300-28293768-5.0g |
1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid |
2357081-64-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
Enamine | EN300-28293768-10.0g |
1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid |
2357081-64-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-28293768-2.5g |
1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid |
2357081-64-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
Enamine | EN300-28293768-10g |
1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid |
2357081-64-0 | 10g |
$3622.0 | 2023-09-08 |
1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid 関連文献
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acidに関する追加情報
1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid (CAS No. 2357081-64-0): An Overview
1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid (CAS No. 2357081-64-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of cyclobutane carboxylic acid with a benzyl carbamate group and a tert-butyl substituent. Its unique structural features make it an intriguing candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid is characterized by a cyclobutane ring, which is a four-membered ring that imparts conformational rigidity to the molecule. The presence of the benzyl carbamate group on the nitrogen atom and the tert-butyl substituent on the cyclobutane ring further enhances its stability and solubility properties. These structural elements are crucial for its potential biological activities and pharmacological properties.
Recent studies have focused on the synthesis and characterization of 1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to construct the cyclobutane ring efficiently. This method has been shown to yield high purity and yield, making it a preferred route for large-scale production. Additionally, computational methods such as molecular dynamics simulations have been employed to predict the conformational behavior and stability of the compound in different solvents.
In terms of biological activity, 1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid has demonstrated promising results in several assays. For instance, it has shown potent inhibitory effects on specific enzymes involved in inflammatory pathways. This property makes it a potential candidate for the development of anti-inflammatory drugs. Furthermore, preliminary studies have indicated that it may also exhibit anti-cancer properties by modulating key signaling pathways in cancer cells.
The pharmacokinetic profile of 1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid has been investigated in various animal models. Results from these studies suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, it exhibits good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. These findings have paved the way for further preclinical and clinical evaluations.
Clinical trials are currently underway to assess the safety and efficacy of 1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid in treating various conditions. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These trials are designed to evaluate its potential as an anti-inflammatory agent and to explore its broader therapeutic applications.
In addition to its therapeutic potential, 1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid has also been studied for its use as a research tool in chemical biology. Its unique structure allows it to serve as a scaffold for the design of more complex molecules with tailored biological activities. Researchers have utilized this compound to probe specific protein-protein interactions and signaling pathways, providing valuable insights into disease mechanisms.
The future prospects for 1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid are promising. Ongoing research aims to optimize its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel delivery systems that can improve its bioavailability and target specific tissues or organs.
In conclusion, 1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid (CAS No. 2357081-64-0) is a versatile compound with significant potential in both pharmaceutical development and chemical biology research. Its unique structural features and promising biological activities make it an exciting candidate for further exploration and application in various fields.
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